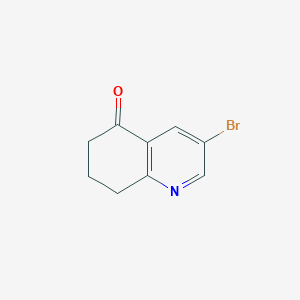

3-Bromo-7,8-dihydroquinolin-5(6H)-one

Description

Significance of Quinolone and Dihydroquinolinone Derivatives in Academic Research

Quinolone and dihydroquinolinone derivatives represent a highly important class of heterocyclic compounds that have attracted considerable interest in academic and industrial research. Their versatile structures serve as privileged scaffolds in medicinal chemistry and organic synthesis. nih.gov Dihydroquinolin-4(1H)-one derivatives, for instance, are valued for their adaptability, which allows for various modifications to create a wide array of useful compounds. nih.gov These derivatives are often screened against biological receptors, leading to the discovery of new bioactive agents. nih.gov

The significance of these scaffolds is underscored by their broad spectrum of biological activities. mdpi.com Quinolones are a major class of synthetic antibiotics, with research leading to numerous derivatives with significant pharmacological properties. mdpi.com Beyond their antibacterial action, these compounds have been investigated for anticancer, antimalarial, antiviral, and other therapeutic applications. mdpi.comresearchgate.net The dihydroquinolinone core, in particular, is found in natural products and synthetic molecules with diverse biological effects, highlighting its potential as a source for innovative bioactive compounds. tandfonline.com The development of new synthetic methods for dihydroquinolinone skeletons is an active area of research, as it opens up possibilities for discovering novel molecules with valuable bioactivity. mdpi.com

Overview of Halogenated Quinolinones in Chemical and Biological Contexts

The introduction of halogen atoms into the quinolone and dihydroquinolinone framework plays a crucial role in modifying their chemical and biological properties. Halogenation can significantly influence a molecule's reactivity, lipophilicity, and binding interactions with biological targets. slideshare.netnih.gov For example, the incorporation of a fluorine atom at the C-6 position of the quinolone core was a monumental development in the field of antibacterial agents. slideshare.net

Halogenated quinolines have emerged as a promising class of agents against bacterial biofilms, which are notoriously tolerant to conventional antibiotic therapies. nih.gov Research has shown that synthetic tuning of the 2-position of the halogenated quinoline (B57606) scaffold can have a significant impact on its antibacterial and biofilm eradication activities. nih.gov Similarly, halogenated 8-hydroxyquinolines are used as topical antiseptics and have been investigated for a range of other medicinal applications, including as anticancer and antineurodegenerative agents. researchgate.net The strategic placement of halogens can thus be a powerful tool for optimizing the therapeutic potential of quinolinone-based compounds.

Research Trajectories for 3-Bromo-7,8-dihydroquinolin-5(6H)-one

This compound is a specific halogenated dihydroquinolinone that serves as a valuable building block in organic synthesis. Its research trajectory is primarily defined by its utility as an intermediate in the construction of more complex molecules. The presence of the bromine atom at the 3-position offers a reactive handle for various chemical transformations, such as cross-coupling reactions, which are fundamental in modern synthetic chemistry.

The synthesis of 3-bromoquinoline (B21735) derivatives has been a subject of interest, with methods developed for their regioselective preparation. acs.org While direct and extensive research on the biological activities of this compound is not widely documented in publicly available literature, its importance lies in its potential to be elaborated into a diverse range of substituted quinoline and dihydroquinolinone derivatives. These derivatives can then be explored for various applications, including those in medicinal chemistry and materials science. The dihydroquinolinone core provides a foundational structure, while the bromo substituent allows for the introduction of different functional groups to modulate the properties of the final compounds.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 904929-24-4 |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWUIRUUIMHHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=N2)Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Brominated Dihydroquinolinones

Influence of Halogenation (Bromine) on Biological Activity

Halogenation, particularly bromination, of the quinoline (B57606) and dihydroquinolinone core has been demonstrated to be a key strategy in modulating the biological activities of these compounds, notably their anticancer properties. The position and number of bromine atoms on the scaffold can significantly influence the cytotoxic potency.

Research on highly brominated quinolines has revealed that substitutions at specific positions are crucial for enhancing antiproliferative activity. For instance, the bromination of 1,2,3,4-tetrahydroquinoline allows for the synthesis of various bromoquinoline derivatives that can be further modified to yield compounds with significant activity against several cancer cell lines. nih.gov Studies have indicated that bromine substitutions at the C-5 and C-7 positions of the quinoline ring play a critical role in augmenting antiproliferative effects. nih.gov

In one study, the antiproliferative activities of a series of brominated quinoline derivatives were evaluated against HeLa, C6, and HT29 cancer cell lines. The results, as summarized in the table below, highlight the impact of the bromination pattern on cytotoxicity.

| Compound | Modifications | HeLa IC50 (µg/mL) | C6 IC50 (µg/mL) | HT29 IC50 (µg/mL) |

|---|---|---|---|---|

| Compound 7 | 3,5,6,7-tetrabromo-8-methoxyquinoline | 14.8 | 19.5 | 12.7 |

| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 9.6 | 5.45 | 8.35 |

| Compound 17 | 6,8-dibromo-5-nitroquinoline | - | - | - |

The data indicates that compound 11, with bromine atoms at C-5 and C-7, a hydroxyl group at C-8, and methoxy groups at C-3 and C-6, exhibited the most potent activity across the tested cell lines. nih.gov Furthermore, the introduction of a nitro group at the C-5 position of a dibromoquinoline scaffold has been shown to amplify antiproliferative effects. nih.gov These findings underscore the synergistic effect of bromine and other substituents in enhancing the anticancer potency of the quinoline scaffold. nih.gov

Impact of Substituent Modifications on the Dihydroquinolinone Scaffold

The C-3 position of the dihydroquinolinone ring is a key site for chemical modification that can significantly influence biological activity. The introduction of a bromine atom at this position, as in the parent compound 3-Bromo-7,8-dihydroquinolin-5(6H)-one, is a critical determinant of its chemical reactivity and biological profile.

While extensive SAR studies with a wide variety of substituents at the C-3 position of 7,8-dihydroquinolin-5(6H)-one are not widely reported, the existing literature on related quinoline and coumarin structures provides valuable insights. For instance, in a series of highly brominated quinolines, a methoxy group at the C-3 position, in combination with other substitutions, was present in the most active compound (Compound 11). nih.gov This suggests that in addition to the bromine atom, other small, electron-donating or -withdrawing groups at this position could be explored to optimize activity.

The C-7 position on the carbocyclic ring of the dihydroquinolinone scaffold is another crucial point for structural modification to modulate biological activity. In a study focused on C7-functionalized spongiane diterpenes, it was observed that the introduction of different ester groups at the C-7 position had a notable impact on their cytotoxic activity. uv.es Specifically, compounds bearing a C-7 butyrate ester were found to be the most potent in both tetracyclic and pentacyclic series, indicating that the nature of the substituent at this position directly contributes to cytotoxicity. uv.es

This principle can be extrapolated to the this compound scaffold, where introducing various functional groups at the C-7 position could lead to analogs with enhanced potency and selectivity. The exploration of small alkyl chains, aryl groups, or hydrogen bond donors and acceptors at this position would be a rational approach to developing a comprehensive SAR.

Modifications at other positions of the dihydroquinolinone core and the fusion of additional rings can also profoundly impact the pharmacological profile. The introduction of a hydroxyl group at the C-8 position of the quinoline ring has been shown to be a significant factor for anticancer activity. nih.govresearchgate.net In one study, 8-hydroxy-2-quinolinecarbaldehyde demonstrated potent in vitro cytotoxicity against a panel of human cancer cell lines. nih.gov

Furthermore, the strategic placement of methoxy groups can also enhance activity. For example, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline showed very high antiproliferative activity. nih.gov The presence of a nitro group at the C-5 position in conjunction with bromine atoms at C-6 and C-8 also led to a compound with notable inhibitory activity. nih.gov

The table below presents data on the cytotoxic activity of various substituted quinolines, illustrating the importance of substitutions at different positions.

| Compound | Substitutions | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Alkannin | Naphthoquinone derivative | MCF-7 | 0.42 |

| Juglone | Naphthoquinone derivative | MCF-7 | 13.88 |

| Doxorubicin | Anthracycline | MCF-7 | 0.1 |

Data from a study on quinone derivatives against breast cancer cells. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. For brominated dihydroquinolinones with anticancer activity, several key pharmacophoric features can be identified based on the available SAR data.

A crucial feature is the planar, aromatic quinoline ring system, which is capable of intercalating with DNA or interacting with the active sites of enzymes such as topoisomerase I. nih.gov The bromine atoms themselves are important pharmacophoric elements. Their size, lipophilicity, and ability to form halogen bonds can contribute significantly to the binding affinity of the molecule to its biological target.

The presence of hydrogen bond donors and acceptors is another critical feature. For instance, a hydroxyl group at the C-8 position has been consistently associated with potent anticancer activity, likely due to its ability to form hydrogen bonds with amino acid residues in the target protein. nih.govresearchgate.net Similarly, the ketone group at the C-5 position of the dihydroquinolinone scaffold can act as a hydrogen bond acceptor.

Based on computational studies of related compounds, a pharmacophore model for this class of compounds could include:

An aromatic ring feature corresponding to the quinoline core.

One or more hydrophobic/aromatic features.

Specific locations for hydrogen bond donors (e.g., at C-8).

Specific locations for hydrogen bond acceptors (e.g., the C-5 ketone).

Defined volumes for halogen atoms (bromine) at positions like C-3, C-5, and C-7.

E-pharmacophore models, which incorporate both structural and energetic information, can be valuable in identifying favorable interaction regions within the active site of a target protein, thereby guiding the design of novel and more potent inhibitors. frontiersin.org

Future Directions and Research Perspectives

Design of Novel Brominated Dihydroquinolinone Derivatives with Enhanced Specificity

The core structure of 3-Bromo-7,8-dihydroquinolin-5(6H)-one is a prime candidate for the design of new derivatives through targeted chemical modifications. Future research will likely focus on leveraging the existing bromine atom and the ketone functionality to synthesize a library of novel compounds. The bromine atom is a particularly useful handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C3-position. These modifications can significantly alter the molecule's steric and electronic properties, potentially leading to enhanced binding affinity and specificity for biological targets.

Furthermore, the ketone at the C5-position can be targeted for reactions such as reductive amination, aldol condensation, or conversion to other functional groups like oximes or hydrazones. Such derivatization could introduce new pharmacophores and improve pharmacokinetic properties. The strategic goal of this research would be to create derivatives that exhibit high specificity towards particular enzymes or receptors, thereby minimizing off-target effects.

Table 1: Potential Sites for Derivatization of this compound

| Position | Functional Group | Potential Reactions for Derivatization | Desired Outcome |

|---|---|---|---|

| C3 | Bromo | Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Introduction of diverse substituents to modulate biological activity and target specificity. |

| C5 | Carbonyl (Ketone) | Reductive Amination, Wittig Reaction, Grignard Reaction, Hydrazone/Oxime formation | Enhancement of solubility, metabolic stability, and introduction of new hydrogen bonding motifs. |

Exploration of New Therapeutic Applications

The broader class of 7,8-dihydroquinolin-5(6H)-one derivatives has been noted for a wide range of potential physiological activities, including anticancer, antibacterial, and antifungal properties. google.com This provides a strong rationale for investigating this compound and its future derivatives for similar therapeutic applications. For instance, many quinoline-based compounds have shown promise as anticancer agents by targeting tubulin polymerization or acting as DNA topoisomerase inhibitors. nih.gov Future studies could screen brominated dihydroquinolinones against various cancer cell lines to identify potential antiproliferative activity. researchgate.net

Similarly, the investigation into antimicrobial applications is a promising avenue. Derivatives of related compounds like 6,7-dibromoquinoline-5,8-dione have been explored for their activity against bacteria and fungi. smolecule.com Research into this compound could focus on its efficacy against drug-resistant microbial strains, a critical area of unmet medical need. The unique electronic properties conferred by the bromine atom could lead to novel mechanisms of action against pathogens. smolecule.com

Table 2: Potential Therapeutic Targets for Future Investigation

| Therapeutic Area | Potential Biological Target | Rationale Based on Related Compounds |

|---|---|---|

| Oncology | Tubulin, Topoisomerase I, Protein Kinases | Quinoline (B57606) derivatives have shown significant activity as antimitotic and cytotoxic agents. nih.gov |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal Cell Wall Synthesis | Brominated quinolones have demonstrated antimicrobial and antifungal properties. google.comsmolecule.com |

Advanced Synthetic Methodologies for Sustainable Production

While methods for synthesizing the core 7,8-dihydroquinolin-5(6H)-one structure exist, future research must prioritize the development of more sustainable and efficient synthetic routes. google.comrsc.org Traditional methods can sometimes require harsh reaction conditions or expensive catalysts. google.com Future methodologies should aim to incorporate principles of green chemistry, such as the use of environmentally benign solvents (e.g., water or ethanol), catalyst-free conditions where possible, and processes with high atom economy. acs.org

One area of exploration could be the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing waste and improving efficiency. acs.org Microwave-assisted synthesis is another advanced methodology that can dramatically reduce reaction times and energy consumption. Applying these modern techniques to the production of this compound and its derivatives would not only be environmentally responsible but also more cost-effective for potential large-scale production.

Integrated Experimental and Computational Approaches

To accelerate the discovery and optimization of new drug candidates based on the this compound scaffold, an integrated approach combining experimental synthesis with computational modeling is essential. Molecular docking studies can be employed to predict how newly designed derivatives will bind to specific biological targets, such as the active sites of enzymes. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of synthesized derivatives to build computational models that correlate specific structural features with biological activity. These models can then guide the design of subsequent generations of compounds with improved potency and selectivity. The synergy between computational prediction and empirical laboratory validation will be crucial for efficiently navigating the vast chemical space of possible derivatives and identifying promising leads for further development. nih.gov

Q & A

Q. What are the most effective synthetic routes for 3-Bromo-7,8-dihydroquinolin-5(6H)-one?

The compound can be synthesized via microwave-assisted catalysis using a proline catalyst, enabling a one-step protocol from cyclohexane-1,3-dione. Key steps include:

- Michael addition of enamine intermediates.

- Cyclization and aromatization under microwave irradiation (20 min).

This method achieves 98% yield and avoids multi-step purification .

Q. How is the structure of this compound confirmed post-synthesis?

NMR spectroscopy is critical for structural validation:

Q. What solvents and conditions are optimal for characterizing this compound?

- Solvent : CDCl₃ is commonly used for NMR analysis due to its non-reactivity and ability to dissolve aromatic heterocycles .

- Instrumentation : Bruker AC 200 MHz for ¹H NMR and 13C NMR .

Advanced Research Questions

Q. How can microwave synthesis be optimized to improve reaction efficiency?

Q. How can researchers resolve discrepancies in reported NMR spectral data for derivatives?

Discrepancies may arise from:

Q. What functionalization strategies enhance the bioactivity of this compound?

- Bromine substitution : Enables Suzuki coupling or nucleophilic aromatic substitution to introduce aryl/heteroaryl groups.

- Core modifications : Beckmann rearrangement can expand the ring system (e.g., to pyridoazepinones), creating novel scaffolds for drug discovery .

- Example : Coupling with chlorophenyl or indole moieties improves antimicrobial activity .

Q. How can QSAR models guide the design of bioactive analogs?

- Parameters : LogP, solubility, and steric/electronic properties of substituents.

- Applications : Predict binding affinity to bacterial targets (e.g., peptidyl transferase center) and optimize pharmacokinetics (e.g., intestinal permeability) .

Data Contradiction Analysis

Q. Why do yields vary across synthetic methods for related dihydroquinolinones?

- Reduction methods : Sodium tetrahydroborate achieves 90% yield for 3,7,7-trimethyl derivatives but may underperform for brominated analogs due to steric hindrance .

- Microwave vs. thermal : Proline-catalyzed microwave synthesis minimizes decomposition, unlike traditional heating .

Key Research Findings

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted protocols for scalability and yield.

- Characterization : Combine NMR, MS, and XRD for unambiguous structural confirmation.

- Functionalization : Use bromine as a handle for cross-coupling to diversify the scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.